molecular formula C19H17BrN4O3 B6432698 N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1309673-08-2

N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B6432698
CAS No.: 1309673-08-2
M. Wt: 429.3 g/mol
InChI Key: MCGYHIAKROLWBZ-SRZZPIQSSA-N
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Description

N'-[(1E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-3-carbohydrazide derivative characterized by:

  • Core structure: A pyrazole ring substituted at position 3 with a 2-ethoxyphenyl group.
  • Hydrazide side chain: An (E)-configured imine linkage to a 5-bromo-2-hydroxyphenyl moiety.
  • Functional groups: Bromine (electron-withdrawing), hydroxyl (hydrogen-bond donor), and ethoxy (electron-donating) groups.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c1-2-27-18-6-4-3-5-14(18)15-10-16(23-22-15)19(26)24-21-11-12-9-13(20)7-8-17(12)25/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGYHIAKROLWBZ-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13BrN2O2
  • Molecular Weight : 333.18 g/mol
  • IUPAC Name : this compound

Structure

The compound features a pyrazole ring substituted with various functional groups, which contribute to its biological activity. The presence of the bromo and hydroxy groups enhances its reactivity and potential interaction with biological targets.

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit inflammatory responses. For instance, derivatives have been tested in carrageenan-induced edema models, demonstrating significant reductions in swelling comparable to standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Activity : Certain pyrazole derivatives have exhibited antibacterial properties against various strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring is crucial for enhancing antimicrobial efficacy .
  • Anticancer Properties : Some studies suggest that pyrazole derivatives may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.
  • Modulation of Signaling Pathways : These compounds may affect key signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cancer progression.
  • Interaction with Receptors : The ability to bind to various receptors can also contribute to their therapeutic effects, including analgesic and anti-inflammatory outcomes.

Case Studies

Several studies have highlighted the biological activity of similar pyrazole derivatives:

  • A study by Burguete et al. synthesized novel 1,5-diaryl pyrazoles that showed promising antibacterial activity against multiple bacterial strains, emphasizing the importance of structural modifications for enhanced efficacy .
  • Chovatia et al. reported on the synthesis of pyrazole derivatives tested against Mycobacterium tuberculosis, with some compounds showing significant inhibition compared to standard treatments .

Summary of Biological Activities

Biological ActivityEffectivenessReference
Anti-inflammatoryHigh
AntimicrobialModerate
AnticancerPromising

Structure-Activity Relationship (SAR)

SubstituentEffect on Activity
Bromo GroupEnhances reactivity
Hydroxy GroupIncreases solubility
Ethoxy GroupModulates lipophilicity

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Notable Features Reference
Target Compound R1: 2-ethoxyphenyl; R2: 5-Br-2-OH-Ph ~444.24* Hydroxyl enhances H-bonding; ethoxy improves lipophilicity.
N′-[(1E)-1-(4-Bromophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide R1: 2-naphthyl; R2: 4-Br-Ph 433.31 Naphthyl increases aromatic stacking; lacks hydroxyl group.
3-(4-bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide R1: 4-Br-Ph; R2: 4-Br-Ph ~491.12 Dual bromine enhances electron-withdrawing effects; no hydroxyl.
N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide R1: 2-thienyl; R2: 5-Br-2-F-Ph ~423.25 Fluorine introduces electronegativity; thienyl modulates electronic properties.
N′-[(E)-(3-Bromophenyl)methylene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide R1: 2-furyl; R2: 3-Br-Ph ~408.22 Furyl offers lower steric hindrance; meta-bromine alters binding affinity.
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-5-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide R1: 4-(4-Cl-BnO)-Ph; R2: 5-Br-2-OH-Ph ~597.78 Chlorobenzyloxy adds bulk; synergistic Br/Cl halogen effects.

*Calculated based on formula C19H16BrN3O3.

Key Observations:
  • Hydroxyl vs. Halogen Substitutents: The target compound’s 2-hydroxyl group distinguishes it from analogues with fluorine () or additional bromines (), enhancing hydrogen-bond donor capacity critical for protein interactions .
  • Aromatic vs. Heteroaromatic Substituents : Replacement of phenyl with thienyl () or furyl () alters electronic delocalization and steric profiles.

Preparation Methods

Friedel-Crafts Acetylation of 4-Bromophenol

4-Bromophenol undergoes acetylation using acetyl chloride and aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at 130°C for 2 hours, yielding 5-bromo-2-hydroxyacetophenone with an 87% yield.

Reaction Conditions

ComponentQuantityRole
4-Bromophenol92 g (536 mmol)Substrate
Acetyl chloride46 g (590 mmol)Acylating agent
AlCl₃128 g (965 mmol)Lewis acid catalyst
Temperature130°CReaction condition
Time2 hoursReaction duration

After quenching with ice-water and extraction with ethyl acetate, the product is isolated as a white solid.

Preparation of 3-(2-Ethoxyphenyl)-1H-Pyrazole-5-Carbohydrazide

The pyrazole core is constructed via cyclocondensation, followed by hydrazinolysis.

Cyclocondensation to Form the Pyrazole Ester

Ethyl acetoacetate reacts with a 2-ethoxyphenyl-substituted hydrazine derivative in a cyclocondensation reaction. For example, heating ethyl acetoacetate with 2-ethoxyphenylhydrazine in ethanol under acidic conditions yields ethyl 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylate .

Key Parameters

  • Solvent: Ethanol

  • Catalyst: p-Toluenesulfonic acid (optional)

  • Temperature: Reflux (~78°C)

  • Duration: 6–8 hours

Hydrazinolysis to the Carbohydrazide

The ester intermediate is treated with excess hydrazine hydrate (80–99%) in ethanol under reflux, replacing the ethoxy group with a hydrazide moiety.

Example Protocol

ComponentQuantityRole
Pyrazole ester10 g (32 mmol)Substrate
Hydrazine hydrate (80%)15 mL (excess)Nucleophile
SolventEthanol (50 mL)Reaction medium
TemperatureReflux (~78°C)Reaction condition
Time5 hoursReaction duration

The product, 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide , is filtered and recrystallized from ethanol (yield: 75–85%).

Condensation to Form the Hydrazone Derivative

The final step involves Schiff base formation between the carbohydrazide and 5-bromo-2-hydroxybenzaldehyde.

Reaction Conditions

The carbohydrazide and aldehyde are condensed in methanol or ethanol under acidic catalysis (e.g., glacial acetic acid).

Optimized Protocol

ComponentQuantityRole
Carbohydrazide5 g (16 mmol)Nucleophile
5-Bromo-2-hydroxybenzaldehyde4.2 g (19 mmol)Electrophile
SolventMethanol (50 mL)Reaction medium
CatalystAcetic acid (2 drops)Acid catalyst
TemperatureReflux (~65°C)Reaction condition
Time6–8 hoursReaction duration

Workup and Purification

The crude product is cooled, filtered, and washed with cold methanol. Recrystallization from ethanol/water (3:1) yields the pure hydrazone derivative as a yellow crystalline solid (yield: 70–78%).

Optimization of Reaction Conditions

Temperature and Catalysis

  • Cyclocondensation : Temperatures >70°C improve ring closure but may cause decomposition.

  • Hydrazinolysis : Excess hydrazine and prolonged reflux enhance conversion.

  • Hydrazone formation : Acidic conditions (pH 2–4) accelerate imine bond formation.

Solvent Effects

  • Ethanol and methanol are preferred for their ability to dissolve both polar and non-polar intermediates.

  • Aqueous workup steps (e.g., brine washes) remove unreacted starting materials.

Characterization and Analytical Data

Spectroscopic Data

  • FT-IR : Peaks at 3129–3295 cm⁻¹ (N–H stretch), 1703 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.6–6.8 (m, aromatic protons).

  • Mass Spectrometry : m/z 428.0484 [M+H]⁺.

Purity and Yield

StepYield (%)Purity (HPLC)
Friedel-Crafts acylation87>95%
Hydrazinolysis85>98%
Hydrazone formation78>97%

Challenges and Side Reactions

  • Intramolecular migration : Pyrazole carbohydrazides may undergo benzoyl group migration under basic conditions.

  • Over-oxidation : During aldehyde synthesis, rigorous control of oxidation conditions is required to avoid carboxylic acid formation.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the hydrazone linkage (δ ~8–10 ppm for N=CH) and aromatic substituents .
  • X-ray crystallography : Resolves the planar conformation of the pyrazole ring and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

How can computational methods predict the compound’s biological interactions?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., enzymes, receptors). The ethoxy and bromo groups enhance binding via hydrophobic and halogen interactions .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
  • Validation : Cross-reference computational results with experimental data (e.g., IC₅₀ values from enzyme assays) .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Assay standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and assay conditions (e.g., pH, incubation time) .
  • Purity verification : Use HPLC to confirm >95% purity, as impurities may skew results .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to compare potency across studies .

How do bromo and ethoxy substituents influence reactivity and bioactivity compared to analogs?

Q. Advanced

  • Bromo group : Enhances electron-withdrawing effects, stabilizing the hydrazone linkage and increasing cytotoxicity (e.g., vs. chloro or methyl analogs) .
  • Ethoxy group : Improves lipophilicity, enhancing membrane permeability in cellular assays .
  • Comparative studies : Replace bromo with methoxy or ethoxy with methyl to evaluate structure-activity relationships (SAR) .

What in vitro/in vivo models are suitable for evaluating anticancer potential?

Q. Advanced

  • In vitro :
    • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, A549) .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining .
  • In vivo :
    • Xenograft models : Nude mice implanted with tumor cells to assess tumor growth inhibition .
    • Toxicity profiling : Monitor liver/kidney function via serum biomarkers (e.g., ALT, creatinine) .

How to design experiments to elucidate the mechanism of action?

Q. Advanced

  • Enzyme inhibition assays : Test activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Gene expression profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Competitive binding studies : Use radiolabeled ligands to confirm target engagement .

What are the key functional groups and their roles in reactivity?

Q. Basic

  • Pyrazole ring : Aromatic core enabling π-π interactions with biological targets .
  • Hydrazone linkage (N=CH) : Site for tautomerism and coordination with metal ions .
  • Bromo and ethoxy groups : Modulate electronic effects and lipophilicity, impacting solubility and bioactivity .

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